

# MDH1-coupled enzymatic assay for iGOT1-01 activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | iGOT1-01 |           |
| Cat. No.:            | B1674425 | Get Quote |

# **Application Note & Protocol**

Topic: MDH1-Coupled Enzymatic Assay for Determining the Inhibitory Activity of **iGOT1-01** on Aspartate Aminotransferase 1 (GOT1)

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1, is a critical enzyme in amino acid metabolism.[1] In certain pathologies, such as pancreatic cancer, malignant cells exhibit a dependency on GOT1-mediated metabolic pathways to maintain redox homeostasis and support proliferation.[1] This dependency makes GOT1 a compelling target for therapeutic intervention. The small molecule **iGOT1-01** has been identified as an inhibitor of GOT1.[1][2]

To accurately characterize the potency of inhibitors like **iGOT1-01**, a robust and reliable enzymatic assay is essential. This document provides a detailed protocol for an MDH1-coupled enzymatic assay. In this system, the activity of GOT1 is measured indirectly by coupling the production of its product, oxaloacetate, to a second reaction catalyzed by malate dehydrogenase 1 (MDH1).[2] This secondary reaction consumes NADH, which can be monitored in real-time via changes in fluorescence or absorbance, providing a quantitative measure of GOT1 activity.[2][3]



# **Principle of the Assay**

The MDH1-coupled assay is a two-step enzymatic reaction:

- GOT1 Reaction: Aspartate aminotransferase (GOT1) catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing L-glutamate and oxaloacetate.
- MDH1 Coupling Reaction: The oxaloacetate produced by GOT1 is immediately used as a substrate by malate dehydrogenase 1 (MDH1). MDH1 catalyzes the reduction of oxaloacetate to L-malate, a reaction that involves the simultaneous oxidation of NADH to NAD+.[2][4]

The rate of GOT1 activity is directly proportional to the rate of NADH consumption. This consumption can be monitored by measuring the decrease in NADH fluorescence (Excitation: 350 nm, Emission: 460 nm) or the decrease in absorbance at 340 nm.[2][3] The inhibitory effect of a compound like **iGOT1-01** is determined by measuring the reduction in the rate of NADH consumption in its presence.

# Visualization of Pathways and Workflows Enzymatic Reaction Pathway





Click to download full resolution via product page

Caption: Enzymatic cascade of the GOT1/MDH1 coupled assay.



## **Experimental Workflow**



Click to download full resolution via product page



Caption: Step-by-step experimental workflow for IC50 determination.

# **Quantitative Data Summary**

The inhibitory potency of **iGOT1-01** against GOT1 has been quantified using the MDH1-coupled assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Assay Method         | Target Enzyme | Reported IC50<br>(μΜ) | Reference |
|----------|----------------------|---------------|-----------------------|-----------|
| iGOT1-01 | GOT1/MDH1<br>Coupled | GOT1          | 84.6                  | [2]       |
| iGOT1-01 | GOT1/MDH1<br>Coupled | GOT1          | 85                    | [1]       |

Note: **iGOT1-01** showed no significant inhibitory activity against MDH1 alone at concentrations up to 100  $\mu$ M.[1][2]

# **Experimental Protocol**

This protocol details the procedure for determining the IC50 value of **iGOT1-01** for human GOT1 using the MDH1-coupled assay by monitoring NADH fluorescence.

### **Materials and Reagents**

- Enzymes:
  - Recombinant Human GOT1
  - Malate Dehydrogenase 1 (MDH1)
- Substrates & Cofactors:
  - L-Aspartic acid
  - α-Ketoglutaric acid (α-KG)
  - β-Nicotinamide adenine dinucleotide, reduced form (NADH)



- Inhibitor:
  - iGOT1-01
- Buffer and Other Reagents:
  - Tris-HCl or HEPES buffer (pH 7.4 8.0)
  - DMSO (for dissolving inhibitor)
  - Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation)
  - 96-well black, flat-bottom microplates (for fluorescence)
- Equipment:
  - Microplate reader with fluorescence detection (Excitation/Emission filters for ~350/460 nm)
  - Multichannel pipette
  - Incubator or temperature-controlled plate reader (30°C or 37°C)

#### **Stock Solution Preparation**

- Assay Buffer: Prepare a 100 mM Tris-HCl or HEPES buffer, pH 7.5.
- NADH Stock (10 mM): Dissolve NADH powder in assay buffer. Prepare fresh and keep on ice, protected from light.
- MDH1 Stock (0.1 mg/mL): Reconstitute lyophilized MDH1 in assay buffer. Store on ice.
- GOT1 Stock: Reconstitute or dilute GOT1 to a working concentration in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
- Substrate Mix (10X): Prepare a solution containing L-aspartate and α-KG in assay buffer.
   Final assay concentrations will need to be optimized, but starting points are often near the Km values.



• **iGOT1-01** Stock (10 mM): Dissolve **iGOT1-01** in 100% DMSO. Create serial dilutions in DMSO to prepare for the dose-response curve.

## **Assay Procedure**

The following volumes are for a final reaction volume of 200  $\mu$ L per well in a 96-well plate. Adjust volumes as needed.

- Prepare Inhibitor Plate: In a separate 96-well plate, perform serial dilutions of the iGOT1-01
  DMSO stock. Then, dilute these into assay buffer to create working solutions (e.g., 20X
  concentration) with a constant final DMSO concentration (e.g., <1%).</li>
- Prepare Master Mix: Prepare a master mix containing assay buffer, MDH1, and NADH. For each 200 μL reaction, the final concentrations should be:
  - MDH1: 0.3 μg/mL[2]
  - NADH: 250 μM[2]
- Set up the Reaction Plate:
  - Add 170 μL of the Master Mix to each well.
  - $\circ$  Add 10  $\mu$ L of the appropriate **iGOT1-01** dilution or vehicle control (DMSO in assay buffer) to each well.
  - Include "no enzyme" controls (add buffer instead of GOT1) and "no inhibitor" controls (add vehicle).
  - Add 10 μL of the GOT1 enzyme solution to all wells except the "no enzyme" controls.
  - Mix gently and incubate for 10-15 minutes at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to GOT1.
- Initiate the Reaction:
  - Place the plate in the microplate reader and allow it to equilibrate to the assay temperature.



- $\circ$  Initiate the reaction by adding 10  $\mu$ L of the 10X Substrate Mix (L-aspartate and  $\alpha$ -KG) to all wells.
- Data Acquisition:
  - Immediately begin reading the plate in kinetic mode.
  - Measure the decrease in NADH fluorescence (Ex: 350 nm, Em: 460 nm) every 30-60 seconds for 15-30 minutes.

#### **Data Analysis**

- Calculate Reaction Rates: For each well, determine the initial linear rate of reaction (V₀) by
  plotting fluorescence versus time and calculating the slope of the linear portion of the curve.
- Calculate Percent Inhibition: Use the rates from the control (no inhibitor, V\_control) and inhibitor-treated wells (V\_inhibitor) to calculate the percent inhibition for each iGOT1-01 concentration: % Inhibition = (1 (V inhibitor / V control)) \* 100
- Determine IC50: Plot the percent inhibition against the logarithm of the iGOT1-01
  concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response)
  curve to determine the IC50 value, which is the concentration of iGOT1-01 that causes 50%
  inhibition of GOT1 activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. immune-system-research.com [immune-system-research.com]
- 2. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. nipro.co.jp [nipro.co.jp]



- 4. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [MDH1-coupled enzymatic assay for iGOT1-01 activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674425#mdh1-coupled-enzymatic-assay-for-igot1-01-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com